7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid - 33359-68-1

7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid

Catalog Number: EVT-413163
CAS Number: 33359-68-1
Molecular Formula: C10H8N2O3
Molecular Weight: 204.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylic Acid

Compound Description: This compound served as a starting point for exploring antiallergic agents. [ [, ] ] It displayed weak antiallergic activity in the rat reaginic passive cutaneous anaphylaxis test. [ [, ] ] Research aimed to enhance its potency by introducing various functional groups, particularly (arylamino)methylene moieties, at the 9-position of the pyridopyrimidine ring. [ [, ] ]

Relevance: This compound shares the core 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid structure with 7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid. The key difference is the presence of a saturated tetrahydropyridine ring instead of the aromatic pyridine ring in the target compound. Additionally, the methyl substituent is located at the 6-position instead of the 7-position. [ [, ] ]

(+)-6(S)-methyl-9-[(m-methylphenyl)hydrazono]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic Acid (Chinoin-1045; UCB L140)

Compound Description: This compound is a potent antiallergic agent derived from the modification of 6-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid. [ [] ] It exhibited a 10,000-fold increase in antiallergic activity compared to the parent compound in the rat reaginic passive cutaneous anaphylaxis test. [ [, ] ] Its enhanced activity was attributed to the introduction of an (arylamino)methylene moiety, specifically a (m-methylphenyl)hydrazono group, at the 9-position of the pyridopyrimidine ring. [ [, , ] ] The (S)-enantiomer at the 6-position was found to be crucial for the antiallergic activity, highlighting the stereospecificity of the compound. [ [, ] ] This compound (Chinoin-1045; UCB L140) entered clinical investigation for its promising antiallergic properties. [ [] ]

Relevance: This compound is derived from the previously mentioned 6-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid, demonstrating the structural modifications explored to enhance the antiallergic activity within this chemical class. While it retains the core 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid structure, the addition of the (m-methylphenyl)hydrazono group at the 9-position and the defined stereochemistry at the 6-position mark significant differences compared to the 7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid. [ [, , ] ]

9-[(3-acetylphenyl)amino]-6-methyl-4-oxo-6,7,8,9-tetrahydro-4H- pyrido[1,2-a]pyrimidine-3-carboxylic Acid

Compound Description: This compound represents another potent antiallergic agent derived from 6-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid. [ [] ] It showcased a 3-fold increase in activity compared to the standard drug sodium cromoglycate (DSCG) in the passive cutaneous anaphylaxis (PCA) test. [ [] ] Its enhanced potency was attributed to the introduction of a (phenylamino) group at the 9-position, specifically a (3-acetylphenyl)amino moiety. [ [] ] Similar to Chinoin-1045, the (S)-enantiomer at the 6-position was essential for the antiallergic activity. [ [] ]

Relevance: This compound, like the previous one, exemplifies the structure-activity relationship studies conducted on the 6-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid scaffold. It belongs to the same chemical class as 7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid but differs in the saturation of the pyridine ring, the position of the methyl substituent, and the presence of the (3-acetylphenyl)amino group at the 9-position. [ [] ]

3-ethoxycarbonyl-6-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-9-acetic acid (Chinoin-123)

Compound Description: This compound, Chinoin-123, is a pyrido[1,2-a]pyrimidine derivative noted for its antiatherosclerotic effects. [ [] ]

Relevance: Chinoin-123 possesses structural similarities to 7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid. Both share the core pyrido[1,2-a]pyrimidine scaffold with a 4-oxo substituent. While Chinoin-123 features a tetrahydropyridine ring, 7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid has a fully aromatic pyridine ring. Notable differences also include the ester functionality at the 3-position and the acetic acid substituent at the 9-position in Chinoin-123, highlighting the diversity of functional group modifications investigated within this chemical class for various biological activities. [ [] ]

2-(2-phenylethenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-7-carboxylic Acids

Compound Description: A series of these compounds were synthesized and evaluated as potential antiallergic agents. [ [] ] These compounds contained a hydroxy or alkoxy substituent at the 3-position. [ [] ] Unfortunately, none of them exhibited effectiveness in the passive cutaneous anaphylactic reaction test in rats. [ [] ]

Relevance: This group of compounds shares the 4-oxo-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acid core structure with 7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid. [ [] ] The primary distinction lies in the 2-(2-phenylethenyl) substituent and the presence of a hydroxy or alkoxy group at the 3-position, highlighting the exploration of structural modifications at various positions within this scaffold for potential therapeutic applications. [ [] ]

N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides

Compound Description: This series of compounds, synthesized by reacting ethyl 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate with benzylamines, were investigated for their analgesic properties. [ [, ] ] They were found to exhibit analgesic effects to varying degrees in the "acetic acid writhings" model. [ [, ] ] Structure-activity relationship studies revealed similar trends to those observed with 4-hydroxyquinolin-2-ones, suggesting bioisosterism between the 4-hydroxyquinolin-2-one and 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine nuclei. [ [] ]

N-(benzyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides

Compound Description: This series of compounds, synthesized to investigate the impact of methyl group displacement on the analgesic properties of the aforementioned N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides, also exhibited analgesic properties in the "acetic acid writhings" model. [ [] ] Interestingly, relocating the methyl group to the 8-position led to enhanced analgesic activity specifically in para-substituted derivatives. [ [] ] Among them, the 4-fluorobenzylamide derivative stood out with superior analgesic activity, surpassing Piroxicam and Nabumetone. [ [] ] This promising derivative was recommended as a potential new analgesic for further investigation. [ [] ]

Relevance: These compounds are closely related to the previously mentioned N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides, highlighting the specific investigation into the effects of methyl group positioning on analgesic activity. [ [] ] They share the same core structure and functional groups except for the location of the methyl group, which is at the 8-position instead of the 7-position found in 7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid. [ [] ]

7-methyl-2-(4-morpholinyl)-9-[1-(phenylamino)ethyl]-4H-pyrido[1,2-a]pyrimidin-4-one (TGX221)

Compound Description: This compound, TGX221, is a specific inhibitor of the β and γ isoforms of phosphoinositide 3-kinase (PI3K). [ [, ] ] It's been utilized in studies on phosphoinositide signaling in mammalian olfactory receptor neurons, particularly in exploring PI3K-dependent inhibition between odorant pairs. [ [] ]

Relevance: TGX221 is structurally related to 7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid, sharing the core 7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one moiety. [ [, ] ] Key differences include the presence of a morpholine substituent at the 2-position and a phenylaminoethyl group at the 9-position, highlighting the exploration of diverse substitutions on the pyrido[1,2-a]pyrimidine scaffold for targeting specific enzymes and biological processes. [ [, ] ]

(2E)-2-(1,3-benzothiazol-2-yl)-3-[9-methyl-2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile (CCG-63802)

Compound Description: CCG-63802 is a reversible, allosteric small-molecule inhibitor of Regulator of G Protein Signaling (RGS) proteins, specifically targeting RGS4. [ [] ] It inhibits the interaction between RGS4 and Gαo with low micromolar IC50. [ [] ] This compound shows selectivity among RGS proteins, with a potency order of RGS4 > 19 = 16 > 8 ≫ 7. [ [] ] It inhibits the GTPase accelerating protein (GAP) activity of RGS4 and binds to an allosteric site on RGS4, a pocket regulated by acidic phospholipids, which involves interaction with one or more cysteines. [ [] ] CCG-63802 is considered a valuable tool for studying RGS physiology. [ [] ]

Relevance: CCG-63802 is structurally related to 7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid, sharing the core 9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine moiety. [ [] ] The key structural differences include the presence of a 3-methylphenoxy group at the 2-position, a benzothiazolylpropenenitrile substituent at the 3-position, and the absence of the carboxylic acid group, demonstrating how modifications to the core pyrido[1,2-a]pyrimidine structure can lead to inhibitors of specific protein targets. [ [] ]

Properties

CAS Number

33359-68-1

Product Name

7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid

IUPAC Name

7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylic acid

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

InChI

InChI=1S/C10H8N2O3/c1-6-2-3-8-11-4-7(10(14)15)9(13)12(8)5-6/h2-5H,1H3,(H,14,15)

InChI Key

KVQXDUFCTSBBCB-UHFFFAOYSA-N

SMILES

CC1=CN2C(=NC=C(C2=O)C(=O)O)C=C1

Canonical SMILES

CC1=CN2C(=NC=C(C2=O)C(=O)O)C=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.